molecular formula C11H18N2O2 B2449936 tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate CAS No. 2375261-99-5

tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate

Cat. No. B2449936
CAS RN: 2375261-99-5
M. Wt: 210.277
InChI Key: CGRMLTVZKMRNRN-DTORHVGOSA-N
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Description

“tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate” is a chemical compound with the CAS Number: 2344678-65-3 . It has a molecular weight of 210.28 . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14)/t8-,9- . This provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . Its molecular weight is 210.28 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate and similar carbamate compounds have been the subject of extensive research. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate similar in structure, has shown cytotoxic activity against several human carcinoma cell lines and was synthesized from L-Serine through a multi-step process (Tang et al., 2014). The reactivity of N-(3-thienyl)carbamates, including tert-butyl carbamates, was explored for the preparation of thieno[3,2-b]pyrroles, demonstrating the role of tert-butyl carbamates in facilitating complex chemical transformations (Brugier et al., 2001).

Catalytic Applications

Tert-butyl carbamate has also been utilized in catalytic applications, such as in the Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides, showcasing its role in facilitating room-temperature reactions, a significant advancement in the field of organic chemistry (Bhagwanth et al., 2009).

Pharmaceutical Intermediates

Furthermore, tert-butyl carbamates have been synthesized as key intermediates in pharmaceutical research. For instance, t-butyl{1-[(p-phenylacetyl)phenyl]cycbutyl}carbamate was synthesized as a key anti-cancer drug intermediate, highlighting the importance of these compounds in the development of new therapeutic agents (Hao, 2011).

Environmental Applications

The environmental applications of tert-butyl carbamates have also been explored. For instance, aqueous phosphoric acid was found to be an effective reagent for the deprotection of tert-butyl carbamates, demonstrating their potential in environmentally benign chemical processes (Li et al., 2006).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves .

properties

IUPAC Name

tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRMLTVZKMRNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate

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